Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane
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Overview
Description
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane is a complex organic compound with the molecular formula C12H21NO4. It is characterized by its unique bicyclic structure, which includes a nitrogen atom and an oxygen atom within the ring system. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom during subsequent reactions. This is typically done using Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: m-CPBA, PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Acidic conditions (e.g., trifluoroacetic acid)
Major Products
The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
- Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
- 7-boc-1-oxa-7-azaspiro[3.5]nonane
- 3-boc-9-oxo-3-azaspiro[5.5]undecane
These compounds share similar bicyclic structures but differ in their functional groups and substituents, which can lead to different reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl (1S,5R)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBWNRUVSJJEAM-ULKQDVFKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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